

Application Notes and Protocols for Intrathecal Administration of Arabinosylcytosine in CNS Lymphoma

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Compound of Interest

Compound Name: *Arabinosylisocytosine*

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These notes provide a comprehensive overview of the use of intrathecal (IT) arabinosylcytosine, also known as cytarabine or Ara-C, for the prophylaxis and treatment of Central Nervous System (CNS) lymphoma. This document includes the mechanism of action, clinical applications, detailed administration protocols, and relevant safety data.

Introduction

Primary and secondary CNS lymphomas are aggressive malignancies with a historically poor prognosis. The blood-brain barrier restricts the penetration of many systemic chemotherapeutic agents, necessitating direct administration into the cerebrospinal fluid (CSF) via intrathecal injection. Arabinosylcytosine is a pyrimidine analog and an antimetabolite drug that interferes with DNA synthesis, making it effective against rapidly dividing cancer cells.^{[1][2]} It is a cornerstone of CNS-directed therapy for various lymphomas.^{[2][3]}

Two primary formulations are used for intrathecal administration:

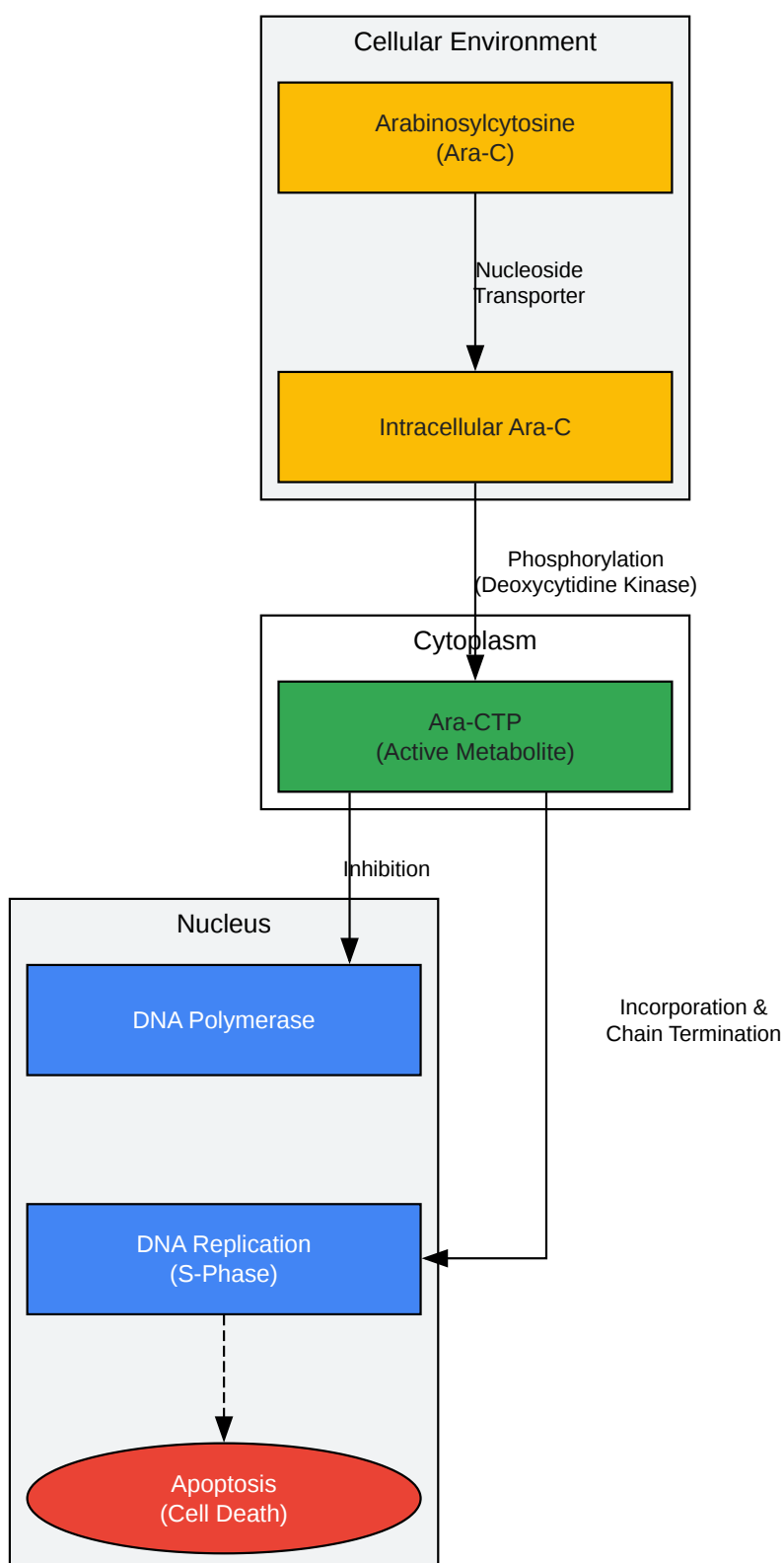
- Standard (Free) Cytarabine: A conventional aqueous solution with a short half-life in the CSF.^[4]
- Liposomal Cytarabine (DepoCyt®): A slow-release formulation that encapsulates the drug in microscopic lipid particles, significantly prolonging its half-life and maintaining cytotoxic

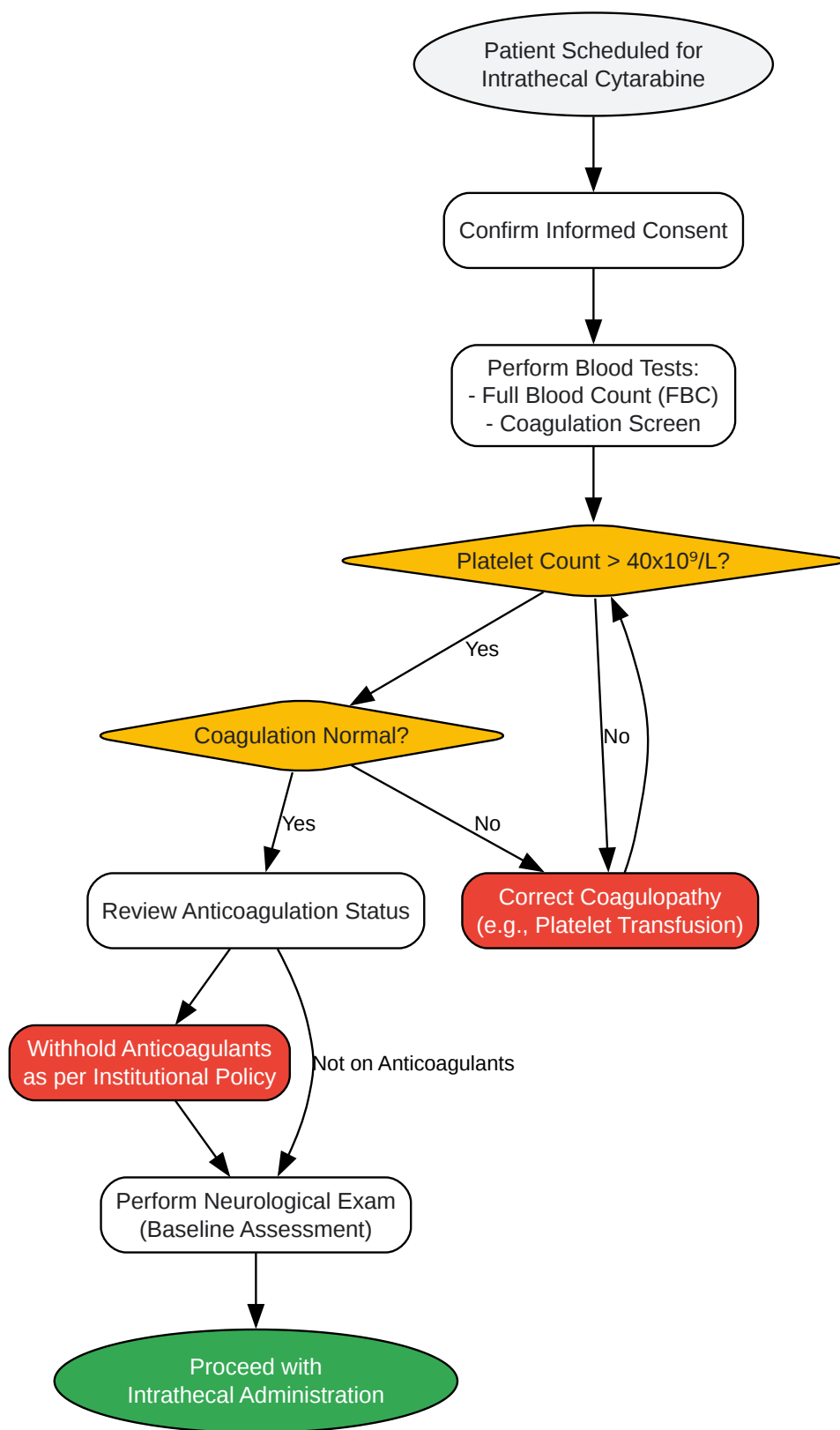
concentrations in the CSF for an extended period.[4][5]

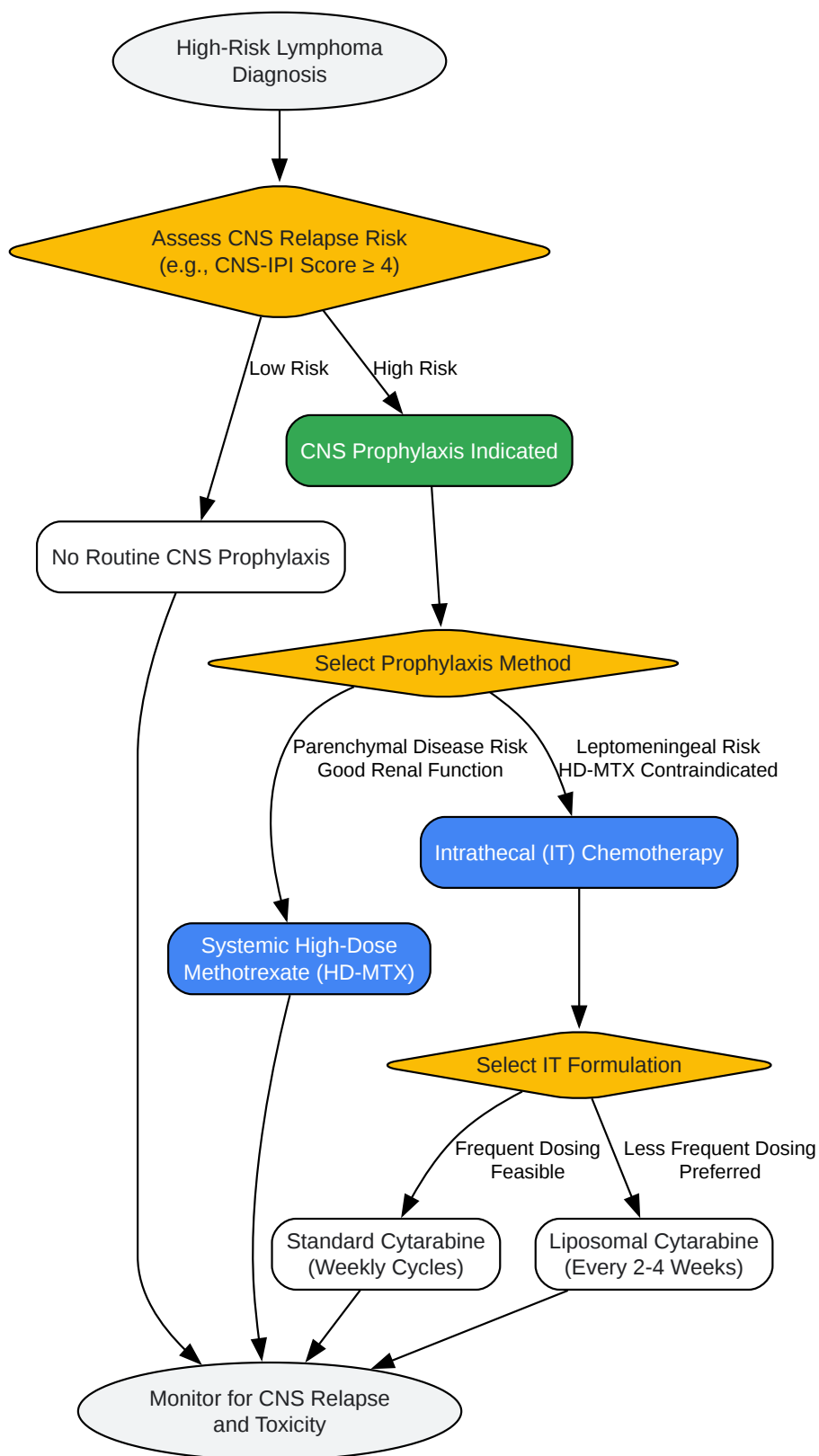
Mechanism of Action

Cytarabine is a cell cycle phase-specific agent, primarily affecting cells during the S-phase of DNA synthesis.[6][7] Its cytotoxic effect is achieved through a multi-step intracellular process.

- **Cellular Uptake:** Cytarabine enters the cell via nucleoside transporter proteins.[1]
- **Activation:** Inside the cell, it is phosphorylated by deoxycytidine kinase and other kinases into its active triphosphate form, cytarabine triphosphate (ara-CTP).[1][6]
- **Inhibition of DNA Synthesis:** Ara-CTP competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair.[2]
- **DNA Incorporation and Chain Termination:** Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar moiety in its structure sterically hinders the rotation of the molecule, preventing the formation of phosphodiester bonds with the next nucleotide and effectively terminating DNA chain elongation.[1][2] This disruption of DNA synthesis triggers apoptosis (programmed cell death) in rapidly proliferating malignant cells.[1]







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